Isobornyl methacrylate

Vue d'ensemble

Description

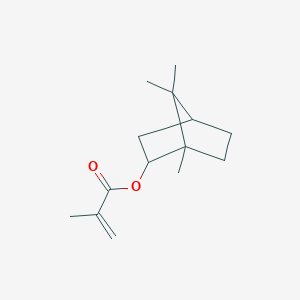

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate: is an organic compound with the molecular formula C14H22O2. It is a derivative of methacrylic acid and is known for its unique bicyclic structure. This compound is commonly used in the production of polymers and resins due to its excellent adhesion properties and resistance to environmental factors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isobornyl methacrylate typically involves the esterification of methacrylic acid with exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain the pure compound .

Analyse Des Réactions Chimiques

Direct Esterification

Camphene reacts with methacrylic acid (MAA) in the presence of acid catalysts:

Catalyst Comparison

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| ZSM-5 Molecular Sieve | 80–120 | 3–10 | 90.8 | 95.7 | |

| Polyphosphomolybdic Acid | 60–100 | 1–5 | 80 | 98.9 | |

| Amberlyst 15 | 60 | 8–9 | 80.2 | 95.3 |

-

Optimal Conditions : ZSM-5 molecular sieves achieve 90.8% camphene conversion and 95.7% selectivity under mild conditions (80–120°C, 3–10 h) .

Transesterification

Isobornyl acetate reacts with methyl methacrylate (MMA):

Polymerization Reactions

This compound undergoes free radical polymerization to form high-Tg polymers.

Homopolymerization

-

Kinetics : Follows a R⁻¹ deceleration model (conversion-dependent rate) due to steric hindrance from the bicyclic structure .

Copolymerization

IBOMA is copolymerized with monomers like N-vinylpyrrolidone (NVP) to tune hydrophobicity and thermal stability.

Reactivity Ratios (RAFT Polymerization)

| Monomer Pair | (IBOMA) | (NVP) | Source | |

|---|---|---|---|---|

| IBOMA-NVP | 4.466 | 0 | 0 |

-

Implications : IBOMA incorporates faster into copolymers (), while NVP shows near-zero reactivity () .

Thermal Decomposition Kinetics

| Copolymer | Activation Energy (kJ/mol) | Degradation Peak (°C) | Source |

|---|---|---|---|

| P(IBOMA) | 158.3 | 325 | |

| P(IBOMA--NVP) | 142.7 | 310 |

Hydrolysis

IBOMA resists hydrolysis due to its hydrophobic isobornyl group. Under acidic conditions:

Dental Resins

IBOMA reduces polymerization shrinkage in flowable composites:

| Property | IBOMA vs. TEGDMA | Source |

|---|---|---|

| Volumetric Shrinkage | ↓ 22% | |

| Water Sorption | ↓ 18% | |

| Degree of Conversion | ↓ 15% |

Coatings

IBOMA enhances UV resistance in acrylic resins via crosslinking:

Stability and Side Reactions

Applications De Recherche Scientifique

Applications in Coatings and Adhesives

Isobornyl methacrylate is extensively used in the formulation of coatings and adhesives due to its reactive nature:

- Coatings : It is employed in producing soft plastic film coatings for materials like polyethylene terephthalate (PET), polyethylene (PE), and polypropylene (PP). Its incorporation enhances the oxidation resistance and thermal stability of these plastics .

- Adhesives : The compound serves as a reactive diluent in UV-curable adhesives, which are pivotal in various applications including electronics and automotive industries. Its low viscosity improves the processing characteristics of these adhesives .

| Property | This compound | Typical Application |

|---|---|---|

| Light Resistance | Excellent | Coatings for outdoor use |

| Thermal Stability | High | Automotive adhesives |

| Flexibility | Moderate | Soft plastic films |

Dental Applications

In dentistry, this compound plays a crucial role:

- Dental Resins : It is used as a viscosity modifier in dental resins, significantly reducing polymerization shrinkage rates during restorative procedures. This property enhances the longevity and effectiveness of dental restorations .

- Bone Cement : The compound is also incorporated into bone cements used during orthopedic surgeries to reduce adverse biological effects during implant cementation .

Cosmetics Industry

This compound is utilized in cosmetic formulations, particularly in nail enhancements:

- Nail Products : As a key ingredient in artificial nail builders, it forms a durable material that can be shaped and polished. The safety profile of this compound has been evaluated by expert panels, confirming its suitability for cosmetic use .

Research Case Studies

Several studies highlight the effectiveness and versatility of this compound:

- A study on the synthesis of statistical copolymers involving this compound demonstrated its application in creating materials with tailored properties for specific uses such as drug delivery systems .

- Research into flowable composites using this compound showed improved physicochemical properties, suggesting potential advancements in dental materials .

Mécanisme D'action

The mechanism of action of Isobornyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various substrates, providing strong adhesion and resistance to environmental factors. The bicyclic structure of the compound also contributes to its rigidity and stability .

Comparaison Avec Des Composés Similaires

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate: Similar in structure but contains an acrylate group instead of a methacrylate group.

Isobornyl methacrylate: A closely related compound with similar properties and applications.

Bornyl isovalerate: Another bicyclic ester with different functional groups and applications .

Uniqueness: Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate is unique due to its combination of a methacrylate group and a rigid bicyclic structure. This combination imparts excellent adhesion properties, resistance to environmental factors, and the ability to form stable polymers. Its versatility in various applications, from medical devices to industrial coatings, sets it apart from other similar compounds .

Activité Biologique

Isobornyl methacrylate (IBMA) is a methacrylate ester derived from isoborneol, widely used in various applications, including dental materials, adhesives, and coatings. This article explores the biological activity of IBMA, focusing on its potential health effects, ecological risks, and antimicrobial properties.

This compound has the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 7534-94-3

- Molecular Weight : 196.29 g/mol

The compound features a methacrylate functional group, which is known for its polymerization capabilities and interactions with biological systems.

Ecological and Health Risk Assessment

According to a screening assessment conducted by the Government of Canada, IBMA was classified as having a low potential for ecological risk. The assessment concluded that IBMA does not meet the criteria for harmful environmental effects under the Canadian Environmental Protection Act (CEPA) due to its low exposure levels and lack of significant toxicological effects on biological diversity .

Key Findings:

- Health Effects : Laboratory studies indicated that high doses of IBMA could lead to decreased body weight gain and liver and kidney toxicity. However, it is not classified as carcinogenic, genotoxic, or a reproductive toxicant .

- Environmental Impact : The substance is not expected to pose immediate or long-term harmful effects on the environment .

Biological Activity and Antimicrobial Properties

Research has demonstrated that IBMA exhibits notable antimicrobial properties, making it a candidate for various biomedical applications. A study highlighted its effectiveness in combination with other materials to enhance antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies on Antimicrobial Activity:

- Study on Orthopedic Bone Cements :

- Antimicrobial Composites :

- Quaternary Ammonium Compounds (QACs) :

Summary of Research Findings

Propriétés

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXETNIOYFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860016 | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112-117 °C at 0.33 kPa | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.980 @ 25 °C | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7534-94-3, 16868-12-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.